molecular formula C12H15NO3 B8794528 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde

Cat. No.: B8794528
M. Wt: 221.25 g/mol
InChI Key: MGYKKHCIAHJEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde is a chemical compound with the molecular formula C12H15NO3. It is characterized by the presence of a hydroxy group, a morpholin-4-ylmethyl group, and an aldehyde group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and aldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The morpholin-4-ylmethyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-morpholin-4-ylmethyl-benzaldehyde is unique due to the presence of both the hydroxy and morpholin-4-ylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde

InChI

InChI=1S/C12H15NO3/c14-9-10-1-2-12(15)11(7-10)8-13-3-5-16-6-4-13/h1-2,7,9,15H,3-6,8H2

InChI Key

MGYKKHCIAHJEHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bis(cyclopentadienyl)zirconium chloride hydride (4.29 g, 16.27 mmol) was added portionwise over 10 min to a solution of 4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide (3.8 g, 13.56 mmol) in THF (50 mL), under N2 whilst maintaining the temperature below 20° C. Stirred for 2 h, quenched with saturated potassium sodium tartrate, extracted with EtOAc (3×100 mL), washed with more saturated potassium sodium tartrate and brine, dried (Na2SO4), filtered and evaporated in vacuo. Purified by flash chromatography with EtOAc as eluent to give the sub-title compound as a colourless oil. Yield: 2.1 g
Name
4-hydroxy-N-methoxy-N-methyl-3-(morpholinomethyl)benzamide
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
catalyst
Reaction Step One

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